molecular formula C24H28ClN3O3 B1662601 Trequinsin hydrochloride CAS No. 78416-81-6

Trequinsin hydrochloride

Cat. No. B1662601
CAS RN: 78416-81-6
M. Wt: 441.9 g/mol
InChI Key: DTCZZBVPTHVXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trequinsin hydrochloride is a phosphodiesterase inhibitor . It has been shown to improve sperm motility in vitro . It is an extremely potent inhibitor of the aggregation of human platelets induced in vitro by ADP, collagen, thrombin, and epinephrine .


Molecular Structure Analysis

The molecular formula of Trequinsin hydrochloride is C24H28ClN3O3 . Its exact mass is 441.18 and its molecular weight is 441.960 . The elemental analysis shows that it contains Carbon (65.22%), Hydrogen (6.39%), Chlorine (8.02%), Nitrogen (9.51%), and Oxygen (10.86%) .


Chemical Reactions Analysis

Trequinsin hydrochloride was found to be an efficacious agonist of intracellular calcium . It significantly increased cell hyperactivation and penetration into viscous medium in all donor sperm samples . Trequinsin-induced intracellular calcium responses were cross-desensitised consistently by PGE1 but not progesterone .


Physical And Chemical Properties Analysis

Trequinsin hydrochloride is an extremely potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase . It potentiates adenosine-stimulated cAMP accumulation .

Scientific Research Applications

Pharmacology and Inhibitory Effects

Trequinsin hydrochloride, primarily known as a phosphodiesterase 3 inhibitor, has been studied for its pharmacological properties and inhibitory effects in various contexts. For example, Boswell-Smith et al. (2006) investigated novel trequinsin-like phosphodiesterase 3/4 inhibitors in vitro and in vivo assays. Their findings demonstrated significant inhibitory effects on guinea pig tracheal preparations and human monocytes, highlighting potential bronchoprotective and anti-inflammatory activities (Boswell-Smith et al., 2006).

Influence on Nociception

Another study by Torres-López and Granados-Soto (2005) explored the role of phosphodiesterase 3 in nociception, specifically how trequinsin hydrochloride enhanced formalin-evoked flinching in a test of inflammatory pain. Their research suggested a physiologic role for peripheral phosphodiesterase 3 in controlling cyclic AMP levels and thus impacting nociceptor threshold (Torres-López & Granados-Soto, 2005).

Effects on Internal Anal Sphincter

In a different application, Jones et al. (2002) focused on the effects of phosphodiesterase inhibitors, including trequinsin, on the internal anal sphincter. They found that trequinsin caused a dose-dependent reduction in the tone of the internal anal sphincter, which could have implications for treating conditions like anal fissure (Jones, Brading, & Mortensen, 2002).

Impact on Oocyte Maturation

In the field of reproductive biology, Bilodeau-Goeseels (2003) examined the effects of phosphodiesterase inhibitors on bovine oocyte nuclear maturation. They observed that trequinsin significantly increased the percentage of oocytes remaining at the germinal vesicle stage, hinting at its potential application in controlling oocyte maturation (Bilodeau-Goeseels, 2003).

Safety And Hazards

The safety data sheet for Trequinsin hydrochloride indicates that it may produce carbon oxides and nitrogen oxides when burned .

properties

IUPAC Name

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZZBVPTHVXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79855-88-2 (Parent)
Record name Trequinsin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045806
Record name Trequinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trequinsin hydrochloride

CAS RN

78416-81-6
Record name 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78416-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trequinsin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trequinsin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trequinsin hydrochloride
Reactant of Route 2
Reactant of Route 2
Trequinsin hydrochloride
Reactant of Route 3
Trequinsin hydrochloride
Reactant of Route 4
Trequinsin hydrochloride
Reactant of Route 5
Reactant of Route 5
Trequinsin hydrochloride
Reactant of Route 6
Trequinsin hydrochloride

Citations

For This Compound
61
Citations
RC McBrinn, J Fraser, AG Hope… - British journal of …, 2019 - Wiley Online Library
… In summary, we have shown that trequinsin hydrochloride is an efficacious CatSper agonist that suppresses sperm potassium channel activity, elevates cGMP (but not cAMP), and …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
R McBrinn, SG Brown, J Fraser… - … and controversies in …, 2019 - rke.abertay.ac.uk
… Key results: HTS identified Trequinsin Hydrochloride, a repute PDE3i. Examination of the … Conclusion and Implications: Extensive examination of trequinsin hydrochloride has shown …
Number of citations: 0 rke.abertay.ac.uk
NK Thomas, TJ Brown - Experimental cell research, 2010 - Elsevier
… well culture slides with 500 μM probenecid, 100 μM indomethacin, 50 μM zaprinast, 30 μM fumitremorgin C, 150 μM glybenclamide, 200 μM MK-571, 50 μM trequinsin hydrochloride …
Number of citations: 29 www.sciencedirect.com
AR Juvekar, R Vadlamudi - Indian journal of pharmacology, 1998 - ijp-online.com
… of changing Ca2+levels, to the inotropic responses of amphibian and mammalian myocardium, to phosphodiesterase (PDE) Ill inhibitors, milrinone and trequinsin hydrochloride (HL725)…
Number of citations: 1 www.ijp-online.com
L Zhang, M He, Y Zhang, N Nilubol… - The Journal of …, 2012 - academic.oup.com
Context: Despite increased understanding of the pathogenesis and targets for thyroid cancer and other cancers, developing a new anticancer chemical agent remains an expensive and …
Number of citations: 44 academic.oup.com
FS Gruber, ZC Johnston, NR Norcross… - Human …, 2022 - academic.oup.com
… Several phosphodiesterase inhibitors (PDEis) (eg ibudilast, trequinsin hydrochloride and … LOPAC and Tocris libraries, and Trequinsin hydrochloride was confirmed in the ReFRAME and …
Number of citations: 6 academic.oup.com
R McBrinn - 2020 - rke.abertay.ac.uk
… Trequinsin hydrochloride, a compound that increased sperm motility in a preliminary screen was selected for detailed molecular (plate reader assays, electrophysiology and …
Number of citations: 3 rke.abertay.ac.uk
G Wang, R Franklin, Y Hong… - British journal of …, 2005 - Wiley Online Library
… Cilostazol was obtained from Sigma-Aldrich, Poole, UK Trequinsin hydrochloride, milrinone … (IBMX) was from Sigma, Poole, UK Trequinsin hydrochloride was dissolved in water. Stocks …
Number of citations: 54 bpspubs.onlinelibrary.wiley.com
FS Gruber, ZC Johnston, NR Norcross, I Georgiou… - bioRxiv, 2021 - biorxiv.org
… PDEi) (eg ibudilast, trequinsin hydrochloride, and papaverine) … libraries, and Trequinsin hydrochloride was confirmed in the … Another potent confirmed hit, trequinsin hydrochloride, has …
Number of citations: 1 www.biorxiv.org
X Ye, JM Linton, NJ Schork, LB Buck… - Aging cell, 2014 - Wiley Online Library
One goal of aging research is to find drugs that delay the onset of age‐associated disease. Studies in invertebrates, particularly C aenorhabditis elegans, have uncovered numerous …
Number of citations: 133 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.